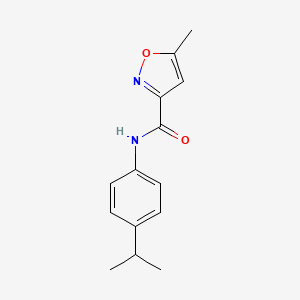![molecular formula C18H18N2O3 B5847460 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5847460.png)
2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide, also known as EABA, is a small molecule that has gained significant attention in scientific research due to its potential applications in drug discovery and development. EABA is a member of the acrylamide family and contains a benzamide moiety, which makes it an attractive candidate for drug design. In
科学的研究の応用
2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide has shown promising results in scientific research, particularly in drug discovery and development. It has been investigated as a potential inhibitor of various enzymes, including histone deacetylases (HDACs), protein tyrosine phosphatases (PTPs), and carbonic anhydrases (CAs). These enzymes are involved in various physiological and pathological processes, making them attractive targets for drug development. 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide has also been studied as a potential anti-cancer agent due to its ability to induce cell death in cancer cells.
作用機序
The mechanism of action of 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide is not fully understood, but it is believed to inhibit the activity of targeted enzymes by binding to their active sites. 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide has been shown to have a high binding affinity towards HDACs, PTPs, and CAs, indicating that it can effectively inhibit their enzymatic activity. In cancer cells, 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide induces cell death by activating the apoptotic pathway, which leads to the fragmentation of DNA and ultimately cell death.
Biochemical and Physiological Effects:
2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide has been shown to have various biochemical and physiological effects, depending on the targeted enzyme. Inhibition of HDACs by 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide can lead to the accumulation of acetylated histones, which can alter gene expression and ultimately lead to cell death. Inhibition of PTPs by 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide can lead to the activation of various signaling pathways, which can have both positive and negative effects on cellular processes. Inhibition of CAs by 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide can lead to a decrease in the production of bicarbonate ions, which can affect pH regulation in the body.
実験室実験の利点と制限
2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide has several advantages for lab experiments, including its ease of synthesis, high purity, and low cost. It is also stable under various conditions, making it suitable for long-term storage. However, 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide has not been extensively studied in vivo, which limits its potential applications in drug development.
将来の方向性
There are several future directions for the research and development of 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide. One potential direction is to investigate its potential as an anti-cancer agent in vivo, as most of the studies to date have been conducted in vitro. Another direction is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and metabolic diseases. Additionally, further research is needed to optimize the synthesis and improve the pharmacokinetic properties of 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide to enhance its potential as a drug candidate.
Conclusion:
In conclusion, 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide is a small molecule with significant potential in drug discovery and development. Its ease of synthesis, high purity, and low cost make it an attractive candidate for large-scale production. 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide has shown promising results in inhibiting various enzymes and inducing cell death in cancer cells. However, further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.
合成法
2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide can be synthesized through a simple reaction between 3-(4-ethoxyphenyl)acrylic acid and 2-aminobenzamide in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide as a white solid with a purity of over 95%. The synthesis of 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide is relatively easy and cost-effective, making it a suitable candidate for large-scale production.
特性
IUPAC Name |
2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-23-14-10-7-13(8-11-14)9-12-17(21)20-16-6-4-3-5-15(16)18(19)22/h3-12H,2H2,1H3,(H2,19,22)(H,20,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYARCQQLQROZTF-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5847383.png)

![N-{2-(acetylamino)-4-[4-(acetylamino)phenoxy]phenyl}acetamide](/img/structure/B5847400.png)


![2,2'-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid](/img/structure/B5847416.png)
![7-nitro-1,3-benzodioxole-5-carbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5847422.png)




![4-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5847457.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5847480.png)